N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
Description
This compound is a dibenzo[b,f][1,4]oxazepine derivative featuring a 1,4-oxazepine core fused with two benzene rings. Key structural attributes include:
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-4-8-17(9-5-14)29(26,27)23-16-7-11-20-18(13-16)22(25)24(3)19-12-15(2)6-10-21(19)28-20/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQODJYRWBHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 422.5 g/mol. The structure features a dibenzoxazepine core with various substituents that enhance its chemical and biological properties. The presence of methyl groups at positions 8 and 10, along with an oxo group at position 11, contributes to its unique reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 422.5 g/mol |
| Structural Class | Dibenzo[b,f][1,4]oxazepine |
Biological Activities
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The biological activity of this compound has been evaluated through various studies.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Inhibitory effects observed against Candida albicans.
The mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown:
- Cell Lines : Significant cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Mechanism : Potential inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics.
- Anticancer Mechanism Investigation : Research in Cancer Research highlighted the compound's ability to induce apoptosis in cancer cells through HDAC inhibition. This study provided insights into its potential as a therapeutic agent in oncology.
- Safety Profile Assessment : Toxicological assessments conducted in accordance with OECD guidelines revealed a favorable safety profile for the compound, making it a candidate for further clinical development.
Comparison with Similar Compounds
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
- Core Structure : Dibenzo[b,f][1,4]oxazepine.
- Substituents :
- Methyl at position 6.
- 4-Methylphenyl group on the sulfonamide nitrogen.
- Key Difference : Lacks the 10-methyl group present in the target compound, which may reduce steric hindrance or alter pharmacokinetics.
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide
- Core Structure : Dibenzo[b,f][1,4]oxazepine.
- Substituents :
- Methyl groups at positions 8 and 10.
- 3,4-Dimethylbenzene sulfonamide.
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
- Core Structure : Dibenzo[b,f][1,4]oxazepine (without the 11-oxo group).
- Substituents :
- Acetyl group at position 10.
- 4-Methylbenzenesulfonamide.
- Key Difference : The acetyl group at position 10 replaces the methyl and oxo groups, likely reducing electrophilicity and altering metabolic stability.
Thiazepine-Based Analogues
Thiazepine derivatives (sulfur-containing analogs) exhibit distinct electronic and steric profiles due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen.
4-Methoxybenzyl 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-Oxide
- Core Structure : Dibenzo[b,f][1,4]thiazepine.
- Substituents :
- Ethyl at position 10.
- 4-Methoxybenzyl ester at position 7.
- Synthesis : Involves NaH-mediated alkylation in DMF, yielding 9% after HPLC purification.
- Key Difference : The thiazepine core and ester group may reduce sulfonamide-mediated receptor interactions observed in oxazepine derivatives.
N-(4-Methoxyphenyl)-10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-Oxide (Compound 36)
- Core Structure : Dibenzo[b,f][1,4]thiazepine.
- Substituents :
- Methyl at position 10.
- 4-Methoxyphenyl carboxamide.
- Analytical Data : LCMS RT = 5.09 min, m/z 407.0 [M+H+]; HRMS confirms structure .
- Key Difference : The carboxamide group and thiazepine core may confer different binding affinities compared to sulfonamide-containing oxazepines.
Core Heteroatom Impact
- Oxazepines (O): Higher polarity and hydrogen-bonding capacity vs.
- Thiazepines (S) : Increased lipophilicity and metabolic stability due to sulfur’s hydrophobic character .
Substituent Effects
Q & A
Q. What are the recommended methodologies for structural characterization of this compound?
Answer: Structural elucidation involves:
- Nuclear Magnetic Resonance (NMR): Assign peaks for protons (¹H-NMR) and carbons (¹³C-NMR) to confirm substituent positions on the dibenzoxazepine core and sulfonamide group .
- High-Performance Liquid Chromatography (HPLC): Assess purity (>95% typically required for pharmacological studies) .
- X-ray Crystallography: Resolve 3D conformation, particularly for stereochemical assignments if chiral centers exist .
- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns .
Q. What synthetic routes are commonly used for this compound and its analogs?
Answer: Synthesis typically involves:
Core Formation: Cyclocondensation of substituted anthranilic acid derivatives to construct the dibenzoxazepine ring .
Sulfonylation: Reaction with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DMF) to introduce the sulfonamide group .
Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) .
Table 1: Key Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Core Formation | DMF, 80°C, 12h | 60-75% | |
| Sulfonylation | Pyridine, RT, 6h | 70-85% |
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing byproducts?
Answer: Strategies include:
- Solvent Optimization: Replace DMF with greener solvents (e.g., acetonitrile) to reduce side reactions .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Temperature Control: Gradual heating (40°C → 80°C) during cyclocondensation improves regioselectivity .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ values) be analyzed?
Answer: Address contradictions by:
- Systematic SAR Studies: Modify substituents (e.g., methyl vs. ethyl groups at position 10) to isolate activity drivers .
- Assay Standardization: Use consistent cell lines (e.g., HepG2 for anticancer studies) and controls .
- Meta-Analysis: Compare data across studies with similar structural analogs (Table 2) .
Table 2: Biological Activity of Structural Analogs
| Compound | Target Activity (IC₅₀, μM) | Key Substituent | Reference |
|---|---|---|---|
| Cl-substituted analog | Anticancer: 2.1 ± 0.3 | 8-Cl, 10-CH₃ | |
| Ethyl-substituted analog | Antimicrobial: 4.5 ± 0.7 | 10-C₂H₅ |
Q. What experimental designs are recommended for evaluating enzyme inhibition mechanisms?
Answer:
- Kinetic Assays: Measure Michaelis-Menten parameters with/without the compound to identify competitive/non-competitive inhibition .
- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., COX-2) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity and thermodynamics .
Q. How can structure-activity relationship (SAR) studies be structured for this compound?
Answer:
- Step 1: Synthesize derivatives with systematic substitutions (e.g., position 8: CH₃, Cl; position 10: CH₃, C₂H₅) .
- Step 2: Test against disease models (e.g., MTT assay for cytotoxicity) .
- Step 3: Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, steric bulk) with activity .
Q. What advanced analytical methods detect trace impurities in synthesized batches?
Answer:
- LC-MS/MS: Identify impurities at ppm levels .
- NMR Relaxation Measurements: Detect residual solvents (e.g., DMF) .
- Elemental Analysis: Verify stoichiometry (C, H, N, S content) .
Methodological Considerations
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Answer:
- Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors on the sulfonamide) .
- ADMET Prediction: Use tools like SwissADME to optimize bioavailability and reduce toxicity .
Q. What in vitro/in vivo models are suitable for preliminary toxicity evaluation?
Answer:
- In Vitro: HepaRG cells for hepatotoxicity screening .
- In Vivo: Zebrafish embryos (OECD TG 236) for acute toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
